REACTION_CXSMILES
|
[CH3:1][CH:2]([CH3:4])[CH3:3].[F:5][C:6]([F:13])([F:12])[C:7]([F:11])=[C:8]([F:10])[F:9]>>[F:5][C:6]([F:13])([F:12])[CH:7]([F:11])[C:8]([F:10])([F:9])[C:2]([CH3:4])([CH3:3])[CH3:1]
|
Name
|
|
Quantity
|
1.98 g
|
Type
|
reactant
|
Smiles
|
CC(C)C
|
Name
|
|
Quantity
|
1.71 g
|
Type
|
reactant
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
Name
|
|
Quantity
|
1.42 g
|
Type
|
reactant
|
Smiles
|
CC(C)C
|
Name
|
|
Quantity
|
0.51 g
|
Type
|
reactant
|
Smiles
|
FC(C(=C(F)F)F)(F)F
|
Name
|
1,1,1,2,3,3-hexafluoro-4,4-dimethylpentane (CH3)3C
|
Quantity
|
0 (± 1) mol
|
Type
|
reactant
|
Smiles
|
|
Conditions are dynamic
|
1
|
Details
|
See reaction.notes.procedure_details.
|
Type
|
CUSTOM
|
Details
|
to give
|
Type
|
CUSTOM
|
Details
|
carried out at 210° C, 260° C and 330° C
|
Name
|
|
Type
|
product
|
Smiles
|
FC(C(C(C(C)(C)C)(F)F)F)(F)F
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |